5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is a chemical compound with the molecular formula C14H14O3. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized xanthene derivatives with various substituents.
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Lacks the methoxy group, leading to different chemical and biological properties.
2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: Similar structure but with a methoxy group at a different position, affecting its reactivity and applications.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5928-17-6 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C14H14O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
QDBNBLXDLVDZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.